molecular formula C13H21NO2 B2485970 1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one CAS No. 2188360-16-7

1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one

Cat. No. B2485970
CAS RN: 2188360-16-7
M. Wt: 223.316
InChI Key: MKSSHDFSHGZIEV-UHFFFAOYSA-N
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Description

“1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one” is a complex organic compound. It contains a prop-2-en-1-one group, which is a type of α,β-unsaturated carbonyl, a functional group that consists of a carbonyl and an alkene moiety . It also contains a cyclopentyloxy group and a piperidinyl group, both of which are common in medicinal chemistry due to their ability to form stable ring structures .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The prop-2-en-1-one group would likely contribute to the compound’s reactivity due to the presence of the α,β-unsaturated carbonyl . The cyclopentyl and piperidinyl groups could influence the compound’s three-dimensional shape and potentially its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The α,β-unsaturated carbonyl in the prop-2-en-1-one group could undergo various reactions, including nucleophilic addition and cycloaddition . The piperidine ring might also participate in reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the prop-2-en-1-one group could contribute to the compound’s polarity, reactivity, and spectral properties . The cyclopentyl and piperidinyl groups could influence the compound’s shape, size, and lipophilicity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s challenging to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups common in medicinal chemistry, this compound could be of interest in drug discovery .

properties

IUPAC Name

1-(4-cyclopentyloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-9-7-12(8-10-14)16-11-5-3-4-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSSHDFSHGZIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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